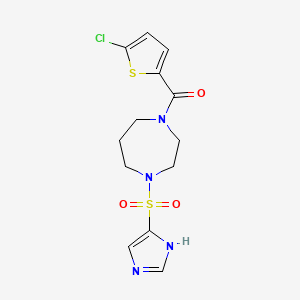
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C13H15ClN4O3S2 and its molecular weight is 374.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule that integrates various functional groups, including an imidazole moiety, a diazepane ring, and a thiophene derivative. This unique structural composition suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C15H16N6O3S, with a molecular weight of approximately 392.45 g/mol. The presence of both sulfonyl and methanone functionalities enhances its reactivity and interaction with biological targets. These characteristics contribute to its potential pharmacological effects.
Biological Activities
Research indicates that compounds containing imidazole and diazepane structures often exhibit various biological properties, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. For instance, derivatives of imidazole have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in diffusion assays .
- Antitumor Effects : Imidazole derivatives are known for their anticancer properties. Studies have reported that modifications to the imidazole structure can enhance cytotoxicity against cancer cell lines .
- Anti-inflammatory Properties : Compounds with similar structural motifs have been explored for their anti-inflammatory effects, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors for various enzymes, including cyclooxygenases (COXs) and lipoxygenases (LOXs), which play critical roles in inflammation and cancer progression .
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to pain and inflammation.
- DNA Interaction : Some studies suggest that imidazole-containing compounds can intercalate with DNA, potentially affecting replication and transcription processes in cancer cells .
Case Studies
Recent studies have highlighted the biological activities of similar compounds:
- Antimicrobial Evaluation : A study evaluated various imidazole derivatives against multiple bacterial strains, revealing that certain modifications significantly enhanced antibacterial efficacy compared to standard antibiotics like ciprofloxacin .
- Antitumor Screening : In vitro assays demonstrated that imidazole-based compounds exhibited potent cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
- Anti-inflammatory Research : A series of experiments showed that specific diazepane derivatives reduced inflammatory markers in animal models, suggesting potential applications in treating chronic inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activities of imidazole and diazepane derivatives:
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S2/c14-11-3-2-10(22-11)13(19)17-4-1-5-18(7-6-17)23(20,21)12-8-15-9-16-12/h2-3,8-9H,1,4-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNSZJSGABONEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














